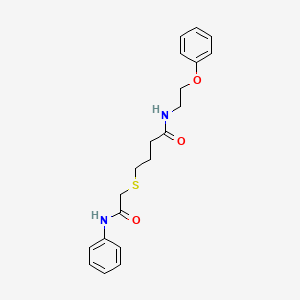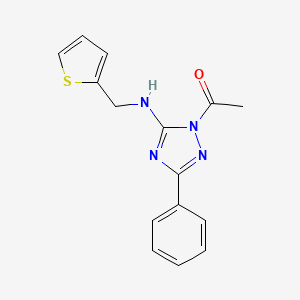![molecular formula C17H26N2O4S B4202555 3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B4202555.png)
3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide is a synthetic organic compound that features a piperidine ring, a sulfonyl group, and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.
Attachment of the Ethoxy Group: The ethoxy group is introduced through etherification reactions, typically using ethyl halides.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Applications De Recherche Scientifique
3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound shares structural similarities but differs in the length of the carbon chain.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: Another structurally related compound with different functional groups.
Uniqueness
3-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-ethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-23-13-10-17(20)18-15-4-6-16(7-5-15)24(21,22)19-11-8-14(2)9-12-19/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBRKCVCDIOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B4202477.png)
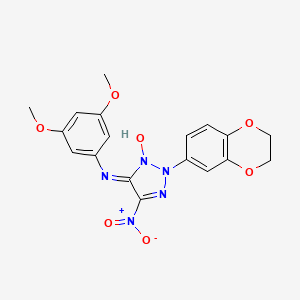
![Ethyl 1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B4202486.png)
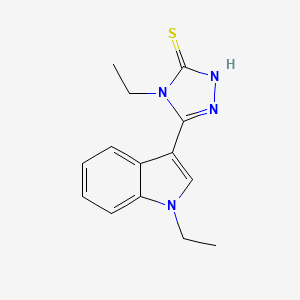
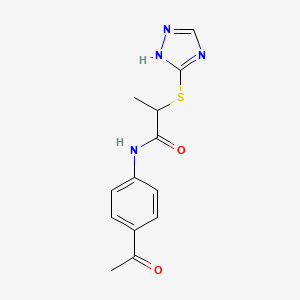
![N-(2,6-diethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4202512.png)
![4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4202515.png)
![N-[4-({2,4,6-TRIOXO-1-[(PYRIDIN-3-YL)METHYL]-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B4202525.png)
![3-hydroxy-3-phenyl-2-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B4202548.png)
![(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B4202551.png)
![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4202563.png)
![Methyl 2-[(4-chlorophenyl)carbamoylamino]-2-phenylacetate](/img/structure/B4202587.png)
